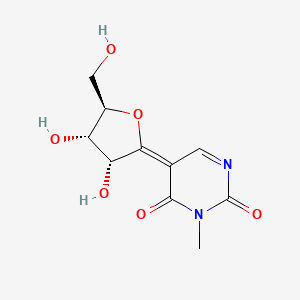
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is a naturally occurring naphthoquinone derivative. It is known for its vibrant red color and is commonly found in the roots of certain plants like Lithospermum erythrorhizon and Arnebia euchroma. This compound has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and wound healing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthoquinone derivative.
Alkylation: The naphthoquinone is alkylated using 4-methylpent-3-en-1-yl halide under basic conditions.
Hydroxylation: The resulting product undergoes hydroxylation at the 5 and 8 positions using a suitable oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The roots of Lithospermum erythrorhizon are harvested, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The hydroxyl groups at positions 5 and 8 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and wound healing properties.
Industry: Used as a natural dye and in the formulation of cosmetics and skincare products.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Wound Healing: Promotes cell migration and proliferation, enhancing tissue regeneration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Shikonin: Another naphthoquinone derivative with similar biological activities.
Alkannin: An isomer of shikonin with comparable properties.
Lawsone: A naphthoquinone found in henna with anti-inflammatory and anti-microbial properties.
Uniqueness
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones .
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
5,8-dihydroxy-6-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3 |
Clé InChI |
SIKBFOBVCLNPFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)




![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)

